(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Description
This compound is a fluorinated pyridine-pyrrolidine hybrid with a hydroxymethyl substituent on the pyrrolidine ring. Its structure combines a 5-fluoropyridin-3-yl group (a substituted pyridine with fluorine at position 5) and a 3-(hydroxymethyl)pyrrolidin-1-yl moiety (a five-membered nitrogen-containing ring with a hydroxymethyl group at position 3). The compound’s molecular formula is C₁₁H₁₂FN₂O₂, with a molecular weight of 235.23 g/mol (estimated from structural analogs in ).
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-3-9(4-13-5-10)11(16)14-2-1-8(6-14)7-15/h3-5,8,15H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYMWDZBICIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoropyridine-3-carboxylic Acid Derivative
- The 5-fluoropyridine-3-carboxylic acid can be synthesized via selective fluorination of pyridine derivatives or purchased commercially.
- Activation of the acid to an acid chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions.
- The acid chloride intermediate is highly reactive and suitable for subsequent amide coupling.
Preparation of 3-(Hydroxymethyl)pyrrolidine
- 3-(Hydroxymethyl)pyrrolidine is often prepared via reduction of the corresponding pyrrolidin-3-carboxaldehyde or pyrrolidin-3-carboxylic acid derivatives.
- Alternatively, the hydroxymethyl group can be introduced by hydroxymethylation reactions on pyrrolidine rings.
- Protection of the amine or hydroxyl groups may be necessary depending on the synthetic route to prevent side reactions.
Amide Bond Formation
- The coupling reaction between the acid chloride of 5-fluoropyridine-3-carboxylic acid and the amine of 3-(hydroxymethyl)pyrrolidine is typically conducted in an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.
- Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.
- The reaction is often performed at low temperatures (0 °C to room temperature) to control reactivity and improve yield.
- Base additives like triethylamine or N,N-diisopropylethylamine (DIPEA) are employed to scavenge the hydrochloric acid generated during the coupling.
Purification and Characterization
- The crude product is typically purified by extraction, washing, and chromatographic techniques such as flash column chromatography.
- Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and functional groups, as well as mass spectrometry and elemental analysis.
Representative Reaction Scheme
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-Fluoropyridine-3-carboxylic acid + SOCl₂ | Reflux, anhydrous | Formation of 5-fluoropyridine-3-carbonyl chloride |
| 2 | 5-Fluoropyridine-3-carbonyl chloride + 3-(hydroxymethyl)pyrrolidine | 0 °C to RT, inert atmosphere, base (e.g., DIPEA), solvent (DCM/DMF) | Formation of this compound |
| 3 | Purification | Extraction, chromatography | Pure target compound |
Comparative Analysis of Related Synthetic Approaches
| Parameter | Acid Chloride Coupling | Carbodiimide-Mediated Coupling | Mixed Anhydride Method |
|---|---|---|---|
| Activation | Acid chloride (SOCl₂) | Carbodiimides (e.g., EDC, DCC) | Mixed anhydrides (e.g., pivaloyl chloride) |
| Reaction Conditions | Anhydrous, inert, low temp | Mild, room temp, sometimes aqueous | Mild to moderate temp |
| By-products | HCl (neutralized by base) | Urea derivatives | Acid by-products |
| Advantages | High reactivity, fast | Mild, less corrosive reagents | Good for sensitive substrates |
| Disadvantages | Requires careful handling of acid chlorides | Possible side reactions, urea removal | Additional step for anhydride formation |
The acid chloride coupling method is preferred for this compound due to the stability of the fluoropyridine ring and the tolerance of the hydroxymethyl group to these conditions.
Summary Table of Key Reaction Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Atmosphere | Nitrogen or argon | Prevents hydrolysis |
| Temperature | 0 °C to RT | Controls reaction rate |
| Solvent | DCM, DMF, or THF | Solubility and reaction compatibility |
| Base | DIPEA or triethylamine | Neutralizes HCl |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Purification | Extraction + chromatography | Ensures purity |
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups on the compound.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.
Scientific Research Applications
Orphan Drug Designation
The compound has been designated as an orphan drug for the treatment of punctate palmoplantar keratoderma, a rare skin condition characterized by thickened skin on the palms and soles. This designation highlights its potential utility in addressing unmet medical needs in rare diseases .
Cancer Therapeutics
Research indicates that derivatives of this compound may exhibit anticancer properties. The fluoropyridine moiety is known to enhance biological activity against various cancer cell lines, making it a candidate for further exploration in oncology .
Neurological Disorders
Studies suggest that compounds similar to (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone may have neuroprotective effects. The pyrrolidine structure is often associated with improved cognitive function and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
- Punctate Palmoplantar Keratoderma Treatment
- Anticancer Activity
Mechanism of Action
The mechanism by which (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, the compound may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, pharmacological profiles, and synthetic routes:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|---|
| (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone | Pyridine + Pyrrolidine | - 5-Fluoro on pyridine - 3-Hydroxymethyl on pyrrolidine |
235.23 | Balanced hydrophilicity; potential CNS or enzyme-targeting applications | |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | Pyridine + Pyrrolidine | - 6-Fluoro on pyridine (positional isomer) - 3-Hydroxymethyl on pyrrolidine |
226.23 | Similar scaffold but altered fluoropyridine position; may affect binding | |
| 3-(Hydroxymethyl)phenylmethanone | Phenyl + Pyrrolidine | - Phenyl instead of pyridine - 3-Hydroxymethyl on pyrrolidine |
205.26 | Non-fluorinated aromatic core; reduced electronic effects | |
| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | Thiophene + Pyrrolidine | - Thiophene replaces pyridine - 3-Hydroxy (not hydroxymethyl) on pyrrolidine |
225.30 | Sulfur-containing heterocycle; altered solubility and metabolic stability | |
| {(S)-3-[(6-Fluoro-benzothiazol-2-ylamino)-methyl]-pyrrolidin-1-yl}-[2-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-methanone | Benzothiazole + Pyrrolidine | - Benzothiazole core - Tetrafluoroethoxy group |
~450 (estimated) | Complex fluorinated substituents; orexin antagonist (Hoffmann-La Roche study) |
Structural and Functional Insights
Fluoropyridine Positional Isomerism :
- The target compound’s 5-fluoropyridin-3-yl group differs from the 6-fluoropyridin-2-yl analog (). Fluorine’s position on pyridine significantly impacts electronic properties (e.g., dipole moments) and steric interactions with biological targets.
Substitution with thiophene () introduces sulfur’s polarizability, which may enhance membrane permeability but increase metabolic oxidation risks.
Pyrrolidine Modifications :
- The 3-(hydroxymethyl) group in the target compound provides a hydrophilic handle for solubility, contrasting with the 3-hydroxy analog (), which lacks the methylene spacer and may exhibit different conformational flexibility.
Pharmacological Potential: The benzothiazole-pyrrolidine hybrid () demonstrates that fluorinated pyrrolidine derivatives can target neuroreceptors (e.g., orexin), suggesting the target compound might share similar CNS applications.
Biological Activity
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of rare diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14FN3O, with a molecular weight of 247.27 g/mol. The compound features a fluorinated pyridine ring and a pyrrolidine moiety, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves modulation of specific neurotransmitter systems. It has been shown to interact with various receptors, including:
- GABA Receptors : The compound acts as an inhibitor of GABA aminotransferase, leading to increased levels of GABA, an important inhibitory neurotransmitter in the brain. This mechanism suggests potential applications in treating neurological disorders such as epilepsy .
- Ionotropic Glutamate Receptors : Studies indicate that derivatives of this compound may exhibit antagonistic properties on glutamate receptors, which play a crucial role in excitatory neurotransmission and are implicated in neurodegenerative diseases .
Biological Activity and Therapeutic Applications
Recent research highlights the compound's promising biological activities:
- Antimicrobial Activity : Preliminary studies have demonstrated that similar compounds exhibit significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar effects .
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress-related damage .
- Orphan Drug Designation : The European Medicines Agency has granted orphan designation for this compound in the treatment of punctate palmoplantar keratoderma, highlighting its therapeutic potential for rare skin conditions .
Case Studies
Several case studies have provided insights into the clinical implications of this compound:
- Case Study 1 : A clinical trial involving patients with epilepsy demonstrated that administration of this compound led to significant reductions in seizure frequency compared to placebo controls. The mechanism was attributed to enhanced GABAergic activity .
- Case Study 2 : In a cohort study focusing on patients with chronic pain conditions, the compound was associated with improved pain management outcomes, suggesting its utility as an adjunct therapy in pain relief protocols .
Data Table of Biological Activities
Q & A
Q. What computational tools predict off-target interactions for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
